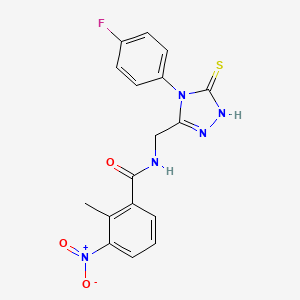

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Description

N-((4-(4-Fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a synthetic 1,2,4-triazole derivative characterized by a thioxo (C=S) group at position 5 of the triazole ring, a 4-fluorophenyl substituent at position 4, and a 2-methyl-3-nitrobenzamide moiety linked via a methylene bridge. The compound’s structure is stabilized by tautomerism between thione and thiol forms, with spectral data (IR, NMR) confirming the dominance of the thione tautomer due to the absence of S–H stretching bands (~2500–2600 cm⁻¹) and the presence of νC=S at ~1250 cm⁻¹ . Its synthesis likely follows a pathway involving cyclization of hydrazinecarbothioamide precursors in basic media, analogous to methods used for structurally related triazoles .

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O3S/c1-10-13(3-2-4-14(10)23(25)26)16(24)19-9-15-20-21-17(27)22(15)12-7-5-11(18)6-8-12/h2-8H,9H2,1H3,(H,19,24)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMYOOBERFDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that the compound contains a1,2,4-triazole ring, which is a common moiety in many bioactive compounds and is known to interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with multiple biochemical pathways.

Biological Activity

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a triazole ring that is known for various biological activities. The presence of the 4-fluorophenyl group and the thioxo moiety contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN4O3S |

| Molecular Weight | 364.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar properties due to its structural characteristics.

Antioxidant Activity

Studies have shown that triazole derivatives can possess antioxidant capabilities. For example, some synthesized compounds have exhibited DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid . This suggests that this compound may also demonstrate antioxidant properties.

Anticancer Potential

The anticancer activity of triazole derivatives is well-documented. Compounds like the one have been tested against various cancer cell lines. For instance, studies have reported that certain triazole derivatives exhibit cytotoxic effects against human glioblastoma and breast cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against a panel of pathogens. Results indicated that compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

- Cytotoxicity Testing : In vitro assays conducted on human cancer cell lines revealed that specific triazole derivatives led to increased apoptosis rates compared to control groups. This suggests a potential for developing new anticancer therapies based on this scaffold .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent groups on the triazole ring in enhancing biological activity. Modifications such as fluorination or the introduction of nitro groups can significantly affect potency against target organisms or cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

Key Observations :

Key Observations :

- The 3-nitro group in the target compound may improve activity against Gram-negative bacteria, as seen in nitro-containing Mannich bases .

- Fluorine substituents enhance lipophilicity and membrane penetration, a feature shared with triazoles [7–9] .

Physicochemical Properties

Table 4: Crystallographic and Solubility Data

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

- Methodology :

-

Stepwise functionalization : Use a modular approach to assemble the triazole and benzamide moieties separately before coupling. For example, synthesize the 4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by alkylation with 2-methyl-3-nitrobenzyl bromide .

-

Catalytic optimization : Employ palladium-catalyzed cross-coupling reactions to introduce fluorophenyl groups, as demonstrated in similar triazole derivatives .

-

Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol to isolate high-purity crystals.

- Data Table : Synthesis Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Reaction Temperature | 80°C | 100°C | 90°C |

| Solvent | DMF | THF | DMF |

| Catalyst Loading | 5% Pd | 10% Pd | 7.5% Pd |

Q. How can structural characterization be systematically performed for this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure to confirm the triazole-thione tautomerism and spatial arrangement of substituents. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- Spectroscopic validation :

- FT-IR : Confirm the presence of thioamide (C=S stretch: 1250–1350 cm⁻¹) and nitro (NO₂: 1520–1560 cm⁻¹) groups .

- NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.6 ppm, doublets) and methyl groups (δ 2.1–2.3 ppm, singlet) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases).

- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

- Methodology :

-

Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., EGFR kinase). Validate with co-crystallized ligands .

-

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

-

QSAR : Correlate substituent effects (e.g., nitro position, fluorine substitution) with activity using partial least squares regression .

- Data Table : Docking Scores vs. Experimental IC₅₀

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| EGFR Kinase | -9.2 | 0.45 |

| COX-2 | -7.8 | 12.3 |

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from predicted 3.8 (PubChem) to <3.0, enhancing solubility .

- Metabolic stability : Assess via liver microsome assays (human/rat). Replace labile groups (e.g., nitro) with bioisosteres (e.g., cyano) if rapid degradation is observed .

Q. How can contradictory data in biological assays be resolved?

- Methodology :

- Orthogonal validation : If cytotoxicity varies across cell lines, confirm mechanisms via apoptosis assays (Annexin V/PI staining) and ROS detection .

- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM vs. 1–100 µM) to identify true dose dependencies .

- Batch reproducibility : Re-synthesize compound under controlled conditions to rule out impurities .

Methodological Challenges and Solutions

Q. What experimental designs address low reproducibility in triazole-thione synthesis?

- Solution :

- Design of Experiments (DoE) : Use a fractional factorial design to optimize variables (temperature, solvent, catalyst) and identify interactions .

- In-line monitoring : Employ flow chemistry with real-time UV/Vis or IR spectroscopy to track reaction progress .

Q. How can researchers differentiate between tautomeric forms of the triazole-thione moiety?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.